molecular formula C10H12ClF2NO B1471416 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride CAS No. 1864063-04-6

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1471416
CAS No.: 1864063-04-6
M. Wt: 235.66 g/mol
InChI Key: DGVWVPVUIORASC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is a tertiary amine salt characterized by a pyrrolidine ring substituted at the 3-position with a 3,5-difluorophenoxy group. The molecular formula is C₁₀H₁₂ClF₂NO , with a molecular weight of 235.66 g/mol . The compound exists as a hydrochloride salt, where the pyrrolidine nitrogen is protonated, forming an ionic bond with a chloride counterion.

The 3,5-difluorophenoxy moiety consists of a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and an ether linkage to the pyrrolidine ring. This substituent introduces steric and electronic effects, influencing the compound’s reactivity and physicochemical properties. The pyrrolidine ring adopts a chair-like conformation in solution, though solid-state conformational details remain uncharacterized due to the absence of crystallographic data.

Stereochemical Considerations The pyrrolidine ring contains no stereocenters, as indicated by the absence of defined stereocenters in structurally related analogs. However, the 3,5-difluorophenoxy group’s symmetry reduces potential stereochemical complexity. The hydrochloride salt’s ionic nature further stabilizes the structure, minimizing conformational flexibility.

Properties

IUPAC Name

3-(3,5-difluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9;/h3-5,9,13H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVWVPVUIORASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-04-6
Record name 3-(3,5-difluorophenoxy)pyrrolidine hydrochloride
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Biological Activity

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is a compound that has attracted attention in medicinal chemistry for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₂ClF₂NO
  • Molecular Weight : 233.66 g/mol
  • CAS Number : 1864063-00-2

The compound features a pyrrolidine ring substituted with a 3,5-difluorophenoxy group. The presence of fluorine atoms enhances its lipophilicity, which may influence its interaction with biological targets such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various cellular pathways. The specific molecular targets and pathways can vary based on the compound's application.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : Its structural similarity to known psychoactive compounds suggests it might interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Antibacterial Properties : Some studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial activity against strains like Pseudomonas aeruginosa, indicating potential applications in treating infections .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructural SimilarityBiological Activity
3-(2,5-Difluorophenoxy)pyrrolidine hydrochlorideSimilar fluorinated phenoxy groupModerate antibacterial activity
3-(3-Fluorophenoxy)pyrrolidine hydrochlorideDifferent substitution patternLower potency against Pseudomonas

The unique substitution pattern of this compound contributes to its distinct biological profile compared to similar compounds .

Case Studies and Research Findings

  • In Vivo Studies : Research has demonstrated that certain analogs of pyrrolidine derivatives exhibit significant enzyme inhibition in animal models. For instance, compounds were shown to inhibit fatty acid amide hydrolase (FAAH) selectively in peripheral tissues without affecting central nervous system activity .
  • Antibacterial Activity : A study focusing on pyrrolidine derivatives identified several compounds with potent inhibition against Pseudomonas aeruginosa. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing antibacterial efficacy .

Scientific Research Applications

Medicinal Chemistry

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is primarily investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents allows researchers to explore its activity in various biological systems.

  • Mechanism of Action: The compound is believed to interact with specific receptors or enzymes, potentially modulating pathways involved in inflammation or cell signaling.
  • Case Studies:
    • Anti-inflammatory Activity: Preliminary studies have indicated that derivatives exhibit significant anti-inflammatory properties, suggesting potential applications in treating conditions such as arthritis.
    • Antimicrobial Efficacy: In vitro assays have demonstrated antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14-21 mm.

Pharmacological Research

The compound's unique structure makes it a candidate for exploring various pharmacological activities:

  • Neuropharmacological Assessment: Animal models have been used to evaluate sedative and anxiolytic properties, revealing reduced locomotor activity at specific doses.
  • Antitumor Activity: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Comparative Analysis of Biological Activities

Compound NameBiological ActivityUnique Features
3-(3,5-Difluorophenoxy)pyrrolidine HClAnti-inflammatory, AntimicrobialDifluorophenoxy substitution enhances activity
3-(2,4-Dichlorophenoxy)pyrrolidine HClAntimicrobialDifferent chlorinated phenoxy group
3-(2,5-Dichlorophenoxy)methylpyrrolidine HClAntimicrobialVaries in chlorination pattern

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications
3-(3,5-Difluorophenoxy)pyrrolidine HCl Not Provided 3,5-Difluorophenoxy C10H10F2NO·HCl ~235.6 Potential catalysis, oxidative studies
3-(3,4-Dimethylphenoxy)pyrrolidine HCl 28491-05-6 3,4-Dimethylphenoxy C12H17NO·HCl 227.7 Industrial intermediate, higher stability
3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine HCl 1220032-40-5 2,4-Dichloro-3,5-dimethylphenoxymethyl C13H18Cl3NO·HCl 347.6 Pharmaceutical intermediate, 95% purity
α,α-Diphenyl-N-methylprolinol Multiple Bis(aryl) groups Varies ~300–350 Asymmetric organocatalysis

Preparation Methods

Synthesis of Difluorophenyl Pyrrolidine Derivatives

A representative method for synthesizing difluorophenyl-substituted pyrrolidines involves:

Step Reaction Description Conditions Outcome
1 Formation of tert-butyl pyrrolidone formate from pyrrolidone and di-tert-butyl carbonate Polar or non-polar solvent, alkali catalysis, -20 to 40 °C, 1-10 h tert-butyl pyrrolidone formate intermediate
2 Reaction of tert-butyl pyrrolidone formate with Grignard reagent of difluorobromobenzene Organic solvent, -30 to 50 °C, 3-12 h 2-(difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate
3 Acid-catalyzed dehydration and deprotection Organic solvent, 0-100 °C, 1-10 h 5-(difluorophenyl)-3,4-dihydro-2H-pyrrole
4 Reduction with chiral acid and ammonia borane Organic solvent, 20-80 °C, 8-48 h Enantiomerically enriched difluorophenyl pyrrolidine

This process yields the pyrrolidine derivative with high enantioselectivity and purity, suitable for further functionalization or salt formation.

Etherification to Form Phenoxy Pyrrolidine

For 3-(3,5-difluorophenoxy)pyrrolidine, the critical step is the formation of the ether bond between the difluorophenol and pyrrolidine. This can be achieved by:

  • Reacting 3,5-difluorophenol with pyrrolidine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to promote nucleophilic substitution.
  • The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature control between 50-100 °C enhances the reaction rate and yield.
  • After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt of the product.

Representative Reaction Scheme

$$
\text{3,5-Difluorophenol} + \text{Pyrrolidine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{3-(3,5-Difluorophenoxy)pyrrolidine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{this compound}
$$

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Solvent DMF, DMSO, or polar aprotic solvents Facilitates nucleophilic substitution
Base NaOH, K2CO3 Deprotonates phenol for nucleophilic attack
Temperature 50-100 °C Optimizes reaction kinetics
Reaction Time 4-12 hours Depends on scale and conditions
Workup Acidification with HCl Converts free base to hydrochloride salt
Purification Crystallization or extraction Ensures high purity

Research Findings and Optimization Notes

  • Yield and Purity: Optimizing the base amount and reaction temperature is critical to maximize yield and minimize side reactions such as over-alkylation or decomposition.
  • Solvent Choice: Polar aprotic solvents improve nucleophilicity and solubility of reactants, enhancing reaction efficiency.
  • Salt Formation: The hydrochloride salt form improves compound stability, handling, and solubility, important for downstream applications.
  • Chiral Considerations: While the compound is often prepared as a racemate, chiral synthesis methods (as in related pyrrolidine derivatives) can be employed if enantiopure material is required.

Q & A

Q. What are the key steps for synthesizing 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A common synthetic route involves nucleophilic substitution between 3,5-difluorophenol and a pyrrolidine derivative (e.g., pyrrolidine mesylate). Key steps include:

Activation : Use a base (e.g., K₂CO₃) to deprotonate the phenol, enabling nucleophilic attack on the pyrrolidine precursor.

Purification : Isolate intermediates via column chromatography or recrystallization.

Characterization : Confirm intermediate structures using 1H^1H-/13C^{13}C-NMR (deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS). For final product validation, elemental analysis and X-ray crystallography (if crystalline) are recommended.

  • Data Reference : Similar chlorinated/fluorinated pyrrolidine derivatives in and highlight the importance of purity (>95%) and structural validation for reproducibility .

Q. How should researchers validate the purity of this compound prior to biological assays?

  • Methodological Answer :
  • Analytical Techniques :

HPLC/GC-MS : Use a C18 column (HPLC) with UV detection at 254 nm or GC-MS with electron ionization to quantify impurities.

Melting Point Analysis : Compare observed melting points to literature values (if available).

Spectroscopic Consistency : Ensure NMR peaks align with expected chemical shifts (e.g., fluorine coupling in 19F^{19}F-NMR).

  • Calibration : Employ certified reference standards (e.g., ’s analytical-grade 3-fluoro PCP) to calibrate instruments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation.
  • Waste Management : Segregate chemical waste in labeled containers and collaborate with certified disposal services (e.g., ’s emphasis on professional waste treatment) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Structural Modifications : Systematically alter substituents (e.g., fluorine position, pyrrolidine ring size) and assess pharmacological activity.
  • In Vitro Assays : Use receptor-binding assays (e.g., radioligand displacement) or functional assays (cAMP modulation) to quantify potency.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
  • Reference Study : ’s SAR approach for 3-fluoro PCP in rats provides a model for correlating structural changes with discriminative stimulus effects .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (pH, temperature, cell lines) across labs.
  • Batch Analysis : Compare purity and stereochemistry across synthetic batches via chiral HPLC.
  • Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple studies and identify confounding factors.
  • Case Example : ’s emphasis on synthetic intermediate consistency underscores the impact of impurities on biological outcomes .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :
  • Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to assess bioavailability.
  • Analytical Methods : Use LC-MS/MS to quantify plasma/tissue concentrations.
  • Metabolite Profiling : Identify major metabolites via high-resolution mass spectrometry and 1H^1H-NMR.
  • Reference : ’s rat model for 3-fluoro PCP demonstrates the utility of discriminative stimulus assays in PK/PD correlation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride
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3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride

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